Flubendiamide

描述

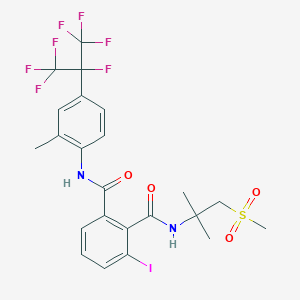

Flubendiamide is a synthetic insecticide belonging to the chemical class of phthalic acid diamides. It was first developed by Nihon Nohyaku Co., Ltd., and Bayer CropScience and was registered in Japan in 2007. This compound is known for its unique mode of action, high efficacy against a broad spectrum of lepidopterous insect pests, and low toxicity to mammals . It functions by activating insect ryanodine receptors, leading to muscle contraction, paralysis, and ultimately the death of the insect .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of flubendiamide involves several key steps. The structure of this compound is composed of three main parts: the phthaloyl moiety, the aliphatic amine moiety, and the aromatic amine moiety . The synthesis typically starts with the preparation of 2-methyl-4-(2-alkoxyhexafluoroisopropyl) anilines, which serve as key intermediates . These intermediates are then reacted with phthalic anhydride derivatives under specific conditions to form the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of heptafluoroisopropyl iodide, which is essential for achieving high insecticidal activity . the high cost and poor stability of this reagent pose challenges for widespread industrial application .

化学反应分析

Types of Reactions: Flubendiamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various halogenating agents and catalysts are used to facilitate substitution reactions.

Major Products:

Des-iodo this compound: Formed through oxidation reactions.

Novel analogues: Formed through substitution reactions, often exhibiting high insecticidal activities.

科学研究应用

Agricultural Applications

Flubendiamide has been widely adopted in various agricultural settings due to its efficacy and safety profile. Below is a summary table detailing its applications across different crops:

| Crop Type | Target Pests | Application Method | Efficacy |

|---|---|---|---|

| Corn (sweet & field) | Various lepidopteran larvae | Foliar spray | High efficacy against larvae |

| Cotton | Cotton bollworm, armyworms | Foliar spray | Effective against resistant strains |

| Tobacco | Tobacco budworm | Foliar spray | Rapid action and residual control |

| Vegetables | Cabbage looper, diamondback moth | Foliar spray | Long-lasting protection |

| Tree Fruits | Codling moth | Foliar spray | Effective against adults and larvae |

| Rice | Rice leaf folder | Foliar spray | Effective against multiple life stages |

Efficacy in Field Trials

A field trial conducted in India evaluated the effectiveness of this compound against the diamondback moth (Plutella xylostella) on cabbage crops. Results indicated that this compound provided superior control compared to traditional insecticides, with a significant reduction in pest populations observed within 48 hours post-application .

Impact on Non-target Species

Research has shown that this compound exhibits low toxicity to beneficial insects such as bees and natural predators of pests. This characteristic supports its use in IPM programs where the preservation of beneficial organisms is crucial for sustainable agriculture .

Environmental Impact and Residue Analysis

This compound's environmental impact has been studied extensively. It is known to degrade relatively quickly in soil and water environments, minimizing long-term residues. A study highlighted that this compound residues were significantly reduced within weeks after application, indicating a favorable profile for environmental safety .

Regulatory Status

This compound has received regulatory approval in several countries including the United States and Japan due to its effectiveness and safety profile. The Environmental Protection Agency (EPA) has recognized its potential role in resistance management strategies for lepidopteran pests, thus supporting its registration for various crops .

作用机制

Flubendiamide exerts its effects by selectively activating insect ryanodine receptors (RyRs), which are calcium-release channels located in the sarcoplasmic and endoplasmic reticulum of muscle cells . Activation of these receptors leads to uncontrolled release of calcium ions, causing permanent muscle contraction, paralysis, and eventually death of the insect . This unique mode of action distinguishes this compound from other insecticides that typically target the nervous system .

相似化合物的比较

Flubendiamide is part of the benzenedicarboxamide class of insecticides. Similar compounds include:

Chlorantraniliprole: Another diamide insecticide that also targets ryanodine receptors but has a different chemical structure.

Cyantraniliprole: Similar to chlorantraniliprole, it targets ryanodine receptors and is used for controlling a wide range of pests.

Uniqueness: this compound’s unique chemical structure, which includes a heptafluoroisopropyl group in the aromatic amine moiety, a sulfonylalkyl group in the aliphatic amide moiety, and an iodine atom at the 3-position of the phthalic acid moiety, contributes to its high insecticidal activity and broad spectrum of action . Its selective activation of ryanodine receptors and low toxicity to non-target organisms make it a valuable tool in integrated pest management programs .

生物活性

Flubendiamide is a novel insecticide belonging to the class of phthalic acid diamides, primarily used for controlling lepidopterous pests in various agricultural crops. Its unique mode of action involves the activation of ryanodine receptors, which play a crucial role in regulating calcium levels in muscle and nerve cells. This article delves into the biological activity of this compound, exploring its mechanisms, effects on non-target organisms, and environmental implications through a comprehensive review of recent studies.

This compound operates by selectively activating ryanodine receptors (RyRs), leading to uncontrolled calcium release from the sarcoplasmic reticulum in muscle cells. This disruption results in paralysis and death of target insects. The specificity of this compound for immature stages of lepidopteran pests minimizes its impact on beneficial insects and other non-target species, making it a valuable tool in integrated pest management (IPM) programs .

Table 1: Comparison of this compound with Other Insecticides

| Insecticide | Mode of Action | Target Pests | Impact on Non-target Species |

|---|---|---|---|

| This compound | Ryanodine receptor activation | Lepidopteran larvae | Low |

| Spinosad | Nicotinic acetylcholine receptor | Various insects | Moderate |

| Emamectin benzoate | Glutamate-gated chloride channels | Lepidopteran larvae | Moderate |

| Pyrethroids | Sodium channel modulation | Wide range | High |

Soil Microbial Activity

Research indicates that this compound can influence soil enzyme activities positively at lower concentrations. A study conducted on groundnut soils demonstrated that this compound increased the activities of cellulase, invertase, and amylase at a concentration of 2.5 kg/ha, enhancing soil health and nutrient cycling. However, higher concentrations (5.0–10.0 kg/ha) were found to be toxic to these microbial activities .

Case Study: Toxicity Assessment

A recent study evaluated the cyto-genotoxic effects of this compound using model organisms such as Allium cepa and Drosophila melanogaster. The results showed that exposure to this compound caused significant chromosomal aberrations and DNA damage in A. cepa, with effects varying based on concentration and exposure duration. In D. melanogaster, high doses resulted in reduced locomotor activity and increased DNA damage, underscoring the compound's potential genotoxicity .

Table 2: Effects of this compound on Model Organisms

| Organism | Concentration (mM) | Observed Effects |

|---|---|---|

| Allium cepa | 0.001 | Minimal effect |

| 0.01 | Chromosomal aberrations detected | |

| 0.1 | Significant DNA damage | |

| 1 | Severe growth inhibition | |

| Drosophila melanogaster | 0.001 | No significant effect |

| 0.01 | Minor locomotor activity reduction | |

| 0.1 | Moderate DNA damage | |

| 1 | Major locomotor activity reduction |

Implications for Pest Management

This compound's selective action against lepidopterous pests makes it an effective component in resistance management strategies. Its low toxicity to beneficial insects allows for its integration into IPM practices without exacerbating secondary pest outbreaks . The compound's unique mechanism also provides an alternative to conventional insecticides, helping to mitigate resistance development among pest populations.

属性

IUPAC Name |

1-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylphenyl]-3-iodo-2-N-(2-methyl-1-methylsulfonylpropan-2-yl)benzene-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F7IN2O4S/c1-12-10-13(21(24,22(25,26)27)23(28,29)30)8-9-16(12)32-18(34)14-6-5-7-15(31)17(14)19(35)33-20(2,3)11-38(4,36)37/h5-10H,11H2,1-4H3,(H,32,34)(H,33,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNITFSDLCMLGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)NC(=O)C2=C(C(=CC=C2)I)C(=O)NC(C)(C)CS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F7IN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047672 | |

| Record name | Flubendiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

682.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Solubility (g/L, 20 °C): p-xylene 0.488; n-heptane 0.000835; methanol 26.0; 1,2-dichloroethane 8.12; acetone 102; ethyl acetate 29.4, In water, 29.9 ug/L at 20 °C | |

| Record name | Flubendiamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7883 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.659 at 20 °C | |

| Record name | Flubendiamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7883 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

<7.5X10-7 mm Hg at 25 °C | |

| Record name | Flubendiamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7883 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Ryanodine receptors (RyRs) are a distinct class of ligand-gated calcium channels controlling the release of calcium from intracellular stores. They are located on the sarcoplasmic reticulum of muscle and the endoplasmic reticulum of neurons and many other cell types. Ryanodine, a plant alkaloid and an important ligand used to characterize and purify the receptor, has served as a natural botanical insecticide, but attempts to generate synthetic commercial analogues of ryanodine have proved unsuccessful. Recently /the phthalic acid and diamide/ classes of synthetic chemicals have emerged resulting in commercial insecticides that target insect RyRs. ... /This article reviews/ the structure and functions of insect RyRs and addresses the modes of action of phthalic acid diamides and anthranilic diamides on insect ryanodine receptors. Particularly interesting is the inherent selectivity both chemical classes exhibit for insect RyRs over their mammalian counterparts..., Flubendiamide is a benzenedicarboxamide derivative that shows selective insecticidal activity against lepidopterous insects. The specific modulatory effects of flubendiamide on ryanodine binding in insect muscle microsomal membranes suggest that the ryanodine receptor (RyR) Ca(2+) release channel is a primary target of flubendiamide. ... cDNA encoding a novel RyR from the lepidopterous silkworm RyR (sRyR) /was cloned/ and ... the sensitivity to flubendiamide of the recombinant sRyR in HEK293 cells /was tested/. Confocal localization studies and Ca(2+) imaging techniques revealed that sRyRs form Ca(2+) release channels in the endoplasmic reticulum. Importantly, flubendiamide induced release of Ca(2+) through the sRyR, but not through the rabbit RyR isoforms. Photoaffinity labeling of sRyR deletion mutants using a photoreactive derivative revealed that flubendiamide is mainly incorporated into the transmembrane domain (amino acids 4111-5084) of the sRyR. The rabbit cardiac muscle isoform RyR2 (rRyR2) and the RyR mutant carrying a replacement of the transmembrane domain (residues 4084-5084) with its counterpart sequence from rRyR2 (residues 3936-4968) were not labeled by the photoreactive compound. This replacement in the sRyR significantly impaired the responses to flubendiamide but only marginally reduced the sensitivity to caffeine, a general RyR activator. Furthermore, deletion of the N-terminal sequence (residues 183-290) abolished the responses of the sRyR to flubendiamide but not the sensitivity to caffeine. /These/ results suggest that the transmembrane domain plays an important role in the formation of an action site for flubendiamide, while the N-terminus is a structural requirement for flubendiamide-induced activation of the sRyR., Flubendamide belongs to the phthalic acid diamide class of insecticides for control of adult and larval Lepidoptera. It acts by targeting the ryanodine cell receptor and interfering with the calcium release channel, which is involved in muscle contraction. It is known to stabilize insect ryanodine receptors in an open state in a species-specific manner and to desensitize the calcium dependence of channel activity. Continuous stimulation of muscle contraction by "locking" the calcium channel in an "open" state, leads to muscle paralysis and eventual death of the organism. Whole organism symptoms may include feeding cessation, lethargy, paralysis, and death. | |

| Record name | Flubendiamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7883 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder | |

CAS No. |

272451-65-7 | |

| Record name | Flubendiamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=272451-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flubendiamide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0272451657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flubendiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxamide, N2-[1,1-dimethyl-2-(methylsulfonyl)ethyl]-3-iodo-N1-[2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUBENDIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEV84ZI4K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flubendiamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7883 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

217.5-220.7 °C | |

| Record name | Flubendiamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7883 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does flubendiamide exert its insecticidal activity?

A1: this compound is a phthalic acid diamide insecticide that specifically targets insect ryanodine receptors (RyRs). [, , , , , , ] RyRs are calcium channels located on intracellular stores, primarily the sarcoplasmic reticulum (SR) in muscle cells. This compound binds to a unique site on insect RyRs distinct from the binding site of ryanodine, a classic RyR modulator. [] Upon binding, this compound stabilizes the RyR in an open state, causing a massive release of calcium ions (Ca2+) from the SR into the cytoplasm. [, , ] This uncontrolled Ca2+ release disrupts muscle function, leading to uncoordinated muscle contractions, paralysis, and ultimately death of the insect. [, ]

Q2: How does this compound stimulate Ca2+ pump activity?

A2: this compound not only induces Ca2+ release but also prominently stimulates Ca2+ pump activity, which is responsible for resequestering Ca2+ back into the SR. [, ] This stimulation is more potent than that observed with classical RyR modulators like ryanodine and caffeine. [] Research suggests that the decrease in luminal Ca2+ concentration, caused by this compound-induced Ca2+ release, is a key mediator for this functional coordination. []

Q3: How does this compound's effect on Ca2+ homeostasis contribute to its insecticidal activity?

A3: this compound's dual action of stimulating Ca2+ release and Ca2+ reuptake creates a cycle of continuous muscle contraction and relaxation. This sustained muscle activity depletes energy reserves and disrupts normal physiological processes, ultimately leading to insect mortality.

Q4: Are there any other potential target sites for this compound beyond RyRs?

A4: While RyRs are the primary target of this compound, studies have shown that this compound can also inhibit mitochondrial function by interfering with complex I and F0F1-ATPase activity in Helicoverpa armigera. [] This mitochondrial dysfunction, along with the inhibition of midgut proteases, may contribute to the overall insecticidal effect of this compound.

Q5: What is the chemical structure of this compound?

A5: this compound is a benzenedicarboxamide derivative with the chemical name N2-[1,1-dimethyl-2-(methylsulfonyl)ethyl]-3-iodo-N1-[2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1,2-benzenedicarboxamide. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C24H23F7IN2O5S, and its molecular weight is 696.43 g/mol.

Q7: Is there spectroscopic data available for this compound and its related compounds?

A7: Yes, spectroscopic data, including 1H NMR, ESI-MS, and IR spectroscopy, have been used to characterize this compound and its related impurities. [] Additionally, Fourier-transform infrared (FT-IR) and fluorescence spectroscopies have been employed to investigate the interaction between this compound and humic acids. []

Q8: How does the formulation of this compound impact its stability and efficacy?

A9: this compound is commonly formulated as a water dispersible granule (WDG) or a suspension concentrate (SC). [, , , , ] The formulation can influence the insecticide's stability, solubility, and bioavailability, ultimately affecting its efficacy. Studies have shown that specific formulations, such as microemulsions, can enhance the insecticidal activity and environmental safety of this compound. []

Q9: Which structural domains of this compound are critical for its selective action on lepidopteran RyRs?

A10: Research has identified two key structural domains in this compound crucial for its selective action: the divergent region 1 (DR1) and the central domain. [] Replacing the DR1 of silkworm RyR (sRyR) with that from rabbit RyR2 significantly reduced the sensitivity to this compound, suggesting its role in species-specific binding. [] Additionally, the central domain, specifically threonine at position 3906, is involved in the orientation and binding of this compound. []

Q10: Have any modifications to the this compound structure been explored to improve its insecticidal activity or reduce its toxicity?

A11: Yes, research has focused on modifying the this compound structure to enhance its properties. One study replaced the hexafluoroisopropyl group with a alkoxyhexafluoroisopropyl moiety, resulting in analogues with comparable insecticidal activity against Mythimna separata but with reduced toxicity to Daphnia magna. []

Q11: How does the G4866E mutation in diamondback moth RyR affect this compound sensitivity?

A12: The G4866E mutation, located in the S4 transmembrane segment of diamondback moth RyR, confers resistance to diamide insecticides, including this compound. [] This mutation disrupts this compound-induced channel activation while maintaining sensitivity to caffeine and this compound binding. []

Q12: How stable is this compound under different storage conditions?

A12: While specific stability data under different storage conditions is limited in the provided research, the formulation of this compound plays a crucial role in its shelf life. The use of appropriate stabilizing agents and packaging materials can help maintain the insecticide's potency and prevent degradation during storage.

Q13: What formulation strategies can be employed to improve this compound's solubility or bioavailability?

A14: Microemulsions, [] as mentioned earlier, represent one strategy to enhance this compound's solubility and bioavailability. Other approaches include the use of co-solvents, surfactants, and encapsulation techniques. These strategies aim to improve the insecticide's dispersion, penetration, and uptake by target insects.

Q14: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound in insects?

A15: While detailed ADME studies in insects are limited in the provided research, this compound is known to penetrate the insect cuticle and reach its target site, the RyR, in muscle tissues. [] The insecticide is metabolized to des-iodo this compound, which also exhibits insecticidal activity but is generally less potent than the parent compound. [, , , ]

Q15: Has the efficacy of this compound been evaluated in laboratory and field settings?

A16: Yes, numerous studies have investigated the effectiveness of this compound against various lepidopteran pests in both laboratory and field conditions. [, , , , , , , , , , , , , , , , , , ] These studies have demonstrated this compound's high insecticidal activity against a wide range of economically important pests, including Helicoverpa armigera, Spodoptera litura, Tuta absoluta, and Chilo suppressalis.

Q16: Has resistance to this compound been reported in insect populations?

A18: Yes, resistance to this compound has been documented in several lepidopteran pest species, including Tuta absoluta, Plutella xylostella (diamondback moth), and Helicoverpa armigera. [, , ] This resistance development highlights the need for implementing insecticide resistance management strategies to prolong the effectiveness of this compound.

Q17: What are the known mechanisms of this compound resistance?

A19: Target-site mutations in the RyR gene are the primary mechanism of resistance to this compound. [, , , ] The G4866E mutation in Plutella xylostella is a well-characterized example. [, ] Additionally, metabolic resistance involving detoxification enzymes, such as esterases and cytochrome P450s, may also contribute to this compound resistance. [, ]

Q18: Is there evidence of cross-resistance between this compound and other insecticides?

A20: Studies have shown varying levels of cross-resistance between this compound and other diamide insecticides, such as chlorantraniliprole and cyantraniliprole. [, ] The extent of cross-resistance depends on the specific mutations involved and can influence the choice of alternative insecticides for resistance management.

Q19: Are there any studies investigating the potential long-term effects of this compound exposure in animals or humans?

A19: The provided research does not include data on long-term effects of this compound exposure. Further research is necessary to fully assess its potential chronic toxicity and environmental impact.

Q20: How does this compound degrade in the environment?

A23: The degradation of this compound in the environment is influenced by factors such as soil type, microbial activity, and environmental conditions. [, ] It is primarily degraded through biotic processes, with hydrolysis playing a lesser role. [] Its metabolite, des-iodo this compound, is also found in the environment. [, , , ]

Q21: What are the potential ecotoxicological effects of this compound and its metabolites?

A24: While this compound exhibits low toxicity to most non-target organisms, its effects on aquatic invertebrates, particularly Daphnia magna, raise concerns. [, ] Further research is needed to understand the long-term impacts of this compound and its metabolites on aquatic ecosystems.

Q22: What analytical methods are commonly employed to detect and quantify this compound residues in various matrices?

A25: High-performance liquid chromatography (HPLC) coupled with various detection methods, including photodiode array (PDA) [, , , , , ], ultraviolet (UV) detection [, ], and tandem mass spectrometry (MS/MS) [, , , , , , , , , , ], are widely used to analyze this compound residues. The QuEChERS (quick, easy, cheap, effective, rugged, and safe) method is a popular extraction and cleanup procedure for this compound analysis in food and environmental samples. [, , , , , , ]

Q23: How are analytical methods for this compound validated?

A26: Analytical method validation for this compound involves assessing various parameters, including accuracy, precision, linearity, limit of detection (LOD), limit of quantification (LOQ), specificity, and measurement uncertainty. [, , , , , , , , , , , , , ] These validation steps ensure the reliability and robustness of the analytical data generated.

Q24: What are typical LOD and LOQ values for this compound analysis?

A27: The LOD and LOQ for this compound analysis vary depending on the matrix and analytical method employed. Typical LOQ values range from 0.01 to 0.05 mg/kg for food and environmental samples. [, , , , , , , , , , , , ]

Q25: Are there any alternative insecticides that can be used to control lepidopteran pests when this compound resistance is present?

A28: Several alternative insecticides with different modes of action can be considered when this compound resistance is detected. [, , , , , , ] Options include emamectin benzoate, spinosad, indoxacarb, chlorantraniliprole, thiodicarb, and Bacillus thuringiensis-based biopesticides. Rotating or combining insecticides with different modes of action is a crucial strategy for managing insecticide resistance.

Q26: What resources are available for researchers studying this compound?

A26: Various research infrastructures and resources support this compound research. These include:

Q27: When was this compound first discovered and introduced as a commercial insecticide?

A30: this compound was developed by Nihon Nohyaku Co., Ltd. and introduced as a commercial insecticide in the early 2000s. [, ] It represents the first member of the phthalic acid diamide class of insecticides to be commercialized.

Q28: What are some key milestones in this compound research?

A28: Key milestones in this compound research include:

- Discovery of its unique mode of action targeting insect RyRs. [, , ]

- Elucidation of its species-specific activity against lepidopteran pests. [, ]

- Identification of resistance mechanisms involving target-site mutations and metabolic detoxification. [, , , , ]

- Development of analytical methods for detecting and quantifying this compound residues. [, , , , , , , , , , , , , ]

Q29: How has this compound research fostered collaborations across different scientific disciplines?

A29: this compound research has brought together experts from various fields, including entomology, chemistry, biochemistry, toxicology, environmental science, and analytical chemistry. These collaborations have been essential for:

- Understanding the complex interactions between this compound and its target site in insects. [, , , ]

- Developing new analogues with improved insecticidal activity and reduced toxicity. []

- Investigating the environmental fate and ecotoxicological effects of this compound. [, , ]

- Developing and validating analytical methods for detecting and quantifying this compound residues. [, , , , , , , , , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。